

The Chemistry of Phenalene: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenalene**

Cat. No.: **B1197917**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene, a unique polycyclic aromatic hydrocarbon (PAH), and its derivatives have captivated chemists for decades due to their intriguing electronic properties and synthetic versatility. This technical guide provides a comprehensive overview of the discovery and history of **phenalene** chemistry, detailing the evolution of its synthesis and the exploration of its remarkable chemical and physical properties. Particular emphasis is placed on the stable phenalenyl radical, cation, and anion, which underpin many of its applications. This document serves as a resource for researchers, providing tabulated quantitative data, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways to facilitate a deeper understanding and further exploration of this fascinating class of molecules in fields ranging from materials science to medicinal chemistry.

Introduction: The Emergence of a Unique Aromatic System

The story of **phenalene** chemistry begins not with the parent hydrocarbon, but with its oxygenated derivative, phenalenone. The first recorded **phenalene** derivative was phenalenone-6,7-dicarboxylic acid, obtained through the oxidation of pyrene with chromic acid. [1] Decarboxylation of this diacid provided phenalenone itself.[1] The parent hydrocarbon, 1H-

phenalene, remained elusive until it was first prepared in modest yield via the Wolff-Kishner reduction of phenalenone.[1]

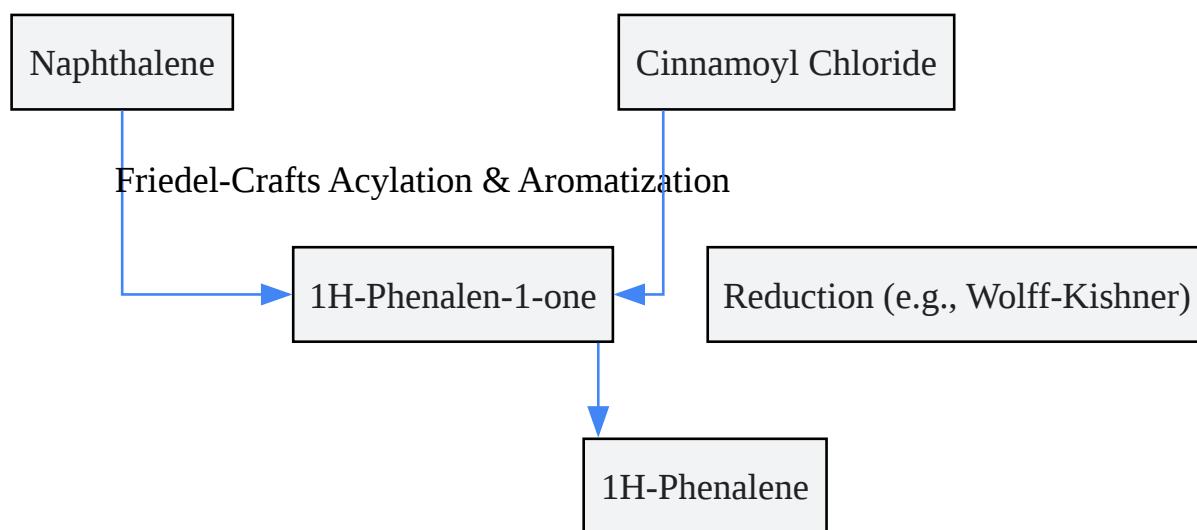
The name "**phenalene**" was proposed in 1922 by German chemists as a contraction of "peripheronaphthalene".[2] For many years, the chemistry of **phenalenes** was a niche area of study. However, a surge of interest has occurred in recent decades, driven by theoretical and experimental studies of the highly stable phenalenyl radical, cation, and anion.[1] This stability arises from the unique electronic structure of the phenalenyl system, which possesses a non-bonding molecular orbital (NBMO).[3] The cation has 12 π -electrons filling the bonding molecular orbitals, while the radical and anion have one and two electrons, respectively, in the NBMO.[1]

More recently, **phenalene** has been discovered in interstellar space, specifically in the Taurus Molecular Cloud (TMC-1), adding an astrophysical dimension to its significance.[4] In the realm of medicinal chemistry, **phenalene** derivatives, particularly phenalenones, have shown promise as photosensitizers for photodynamic therapy (PDT) and as scaffolds for the development of novel therapeutic agents.[5][6][7]

Synthesis of the Phenalene Core

The synthesis of the **phenalene** ring system has evolved significantly since its initial discovery. Early methods were often low-yielding, but more versatile and efficient routes have since been developed.

Early Synthetic Approaches


The first synthesis of 1H-**phenalene** was achieved through the Wolff-Kishner reduction of phenalenone.[1] Phenalenone itself was initially synthesized from the oxidation of pyrene.[1] A more general and versatile synthesis of **phenalenes** and their derivatives, developed by Boekelheide and Larrabee, proceeds via β -(1-naphthyl)propionic acids.[1][8]

Modern Synthetic Methods

Contemporary syntheses of **phenalene** and its derivatives offer improved yields and broader substrate scope. One notable method involves the acid-catalyzed dehydration of 2,3-dihydro-1H-phenalen-1-ol.[4] Phenalenone, a key precursor, can be synthesized through a Friedel-Crafts reaction of naphthalene with cinnamoyl chloride, followed by aromatization.[9]

Microwave-assisted synthesis has been shown to drastically reduce the reaction time for this process.[\[10\]](#)

The following diagram illustrates a general synthetic pathway to the **phenalene** core, starting from naphthalene.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **1H-phenalene** from naphthalene.

Key Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key compounds in **phenalene** chemistry.

Synthesis of 1H-Phenalen-1-one (PN)

This protocol is adapted from a microwave-assisted synthesis.[\[10\]](#)

Procedure:

- To a solution of naphthalene in a suitable solvent, add aluminum chloride ($AlCl_3$) and cool the mixture.
- Slowly add trans-cinnamoyl chloride to the cooled mixture.

- After stirring, irradiate the reaction mixture with microwaves (e.g., 100 W for 12 minutes).
- Pour the reaction mixture into hydrochloric acid (HCl) and filter.
- Extract the filtrate with dichloromethane (CH_2Cl_2).
- The crude product can be used without further purification.

Synthesis of 1H-Phenalene from 2,3-dihydro-1H-phenalen-1-ol

This protocol is based on the synthesis used for the confirmation of interstellar **phenalene**.^[4]

Procedure:

- To a solution of 2,3-dihydro-1H-phenalen-1-ol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 4 Å molecular sieves.
- Heat the mixture to 110 °C for 30 minutes.
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford **1H-phenalene** as a colorless solid.

Quantitative Data

The following tables summarize key quantitative data for **1H-phenalene** and its important derivatives.

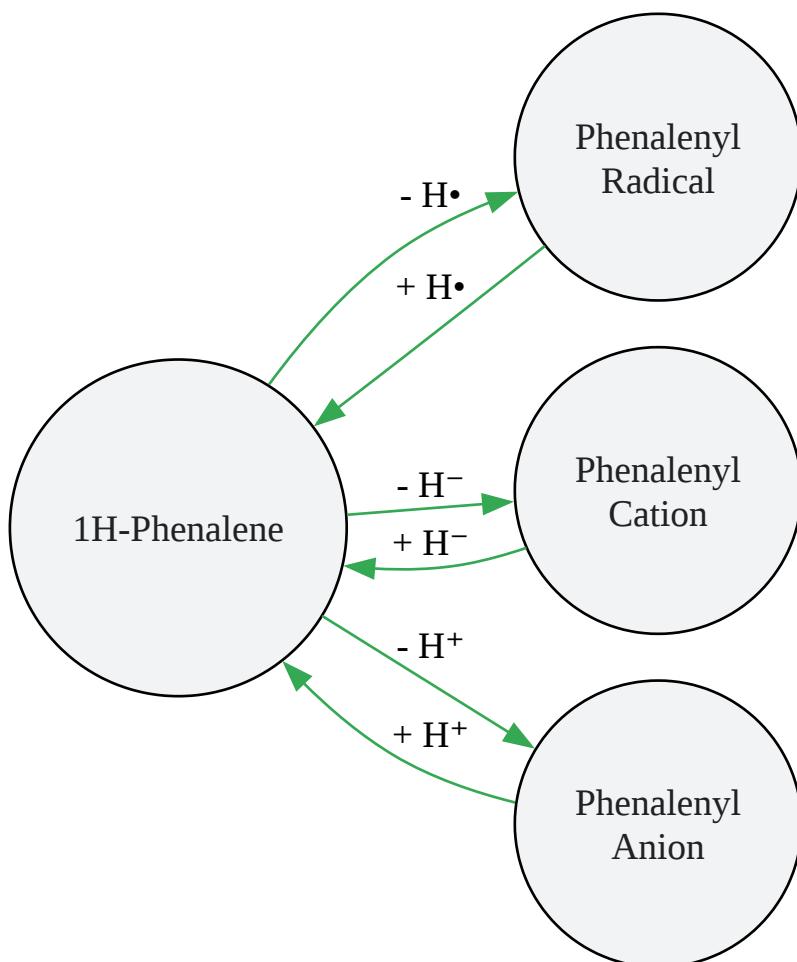
Table 1: Physical Properties of **Phenalene** and Derivatives

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
1H-Phenalene	C ₁₃ H ₁₀	166.22	159–160	White solid
1H-Phenal-en-1-one	C ₁₃ H ₈ O	180.21	-	Matt yellow powder
1H-Phenalene-1,3(2H)-dione	C ₁₃ H ₈ O ₂	196.20	-	-

Data sourced from multiple references.[2][10]

Table 2: Spectroscopic Data for 1H-Phenalene and Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	UV-Vis (λ_max, nm)
1H-Phenalene	Aromatic CH: multiplet	Aromatic C: multiplet	-	-
1H-Phenal-en-1-one	8.64 (dd), 8.21 (dd), 8.03 (d), 7.80 (d), 7.76 (d), 7.61 (dd), 6.74 (d)	185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64	Aromatic C-H stretch: 3054, 3041; C=O stretch: 1636	-
1H-Phenalene-1,3(2H)-dione (Expected)	Aromatic CH: 7.5 - 8.5 (m); Methylene CH ₂ : ~3.6 (s)	Carbonyl C=O: 190 - 205; Aromatic C: 125 - 145; Methylene CH ₂ : ~45	C=O stretch: 1680-1720; Aromatic C=C stretch: 1450-1600	-


¹H and ¹³C NMR data for 1H-Phenal-en-1-one are from CDCl₃ solvent.[10] Expected data for 1H-Phenalene-1,3(2H)-dione is based on analysis of its derivatives.[11]

The Phenalenyl Radical, Cation, and Anion: A Trio of Stability

A defining feature of **phenalene** chemistry is the remarkable stability of its corresponding radical, cation, and anion.^[1] This stability is a direct consequence of the electronic structure of the phenalenyl system, which features a non-bonding molecular orbital (NBMO).^[3]

The phenalenyl radical is a neutral, open-shell species that is surprisingly persistent.^[12] Its stability has made it a target for applications in molecular electronics and as a building block for spin-active materials.^{[13][14]} The phenalenyl cation is formed by the loss of a hydride ion from **1H-phenalene**, while the anion is formed by deprotonation.^[1]

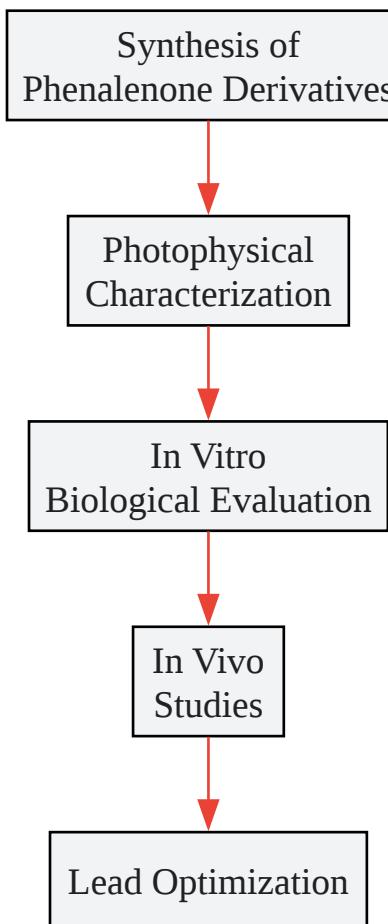
The interconversion of these species is a key aspect of **phenalene** reactivity. The following diagram illustrates the relationship between **1H-phenalene** and its stable ionic and radical forms.

[Click to download full resolution via product page](#)

Caption: The relationship between **1H-phenalene** and its radical, cation, and anion.

Applications in Drug Development

The unique properties of the **phenalene** scaffold have led to its exploration in medicinal chemistry and drug development.


Phenalenones as Photosensitizers

Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon irradiation with light.^{[6][7]} This property makes them promising candidates for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells and other pathogenic cells.^[6] The synthesis of phenalenone derivatives with red-shifted absorption spectra is an active area of research to improve their efficacy in PDT.^[6]

Phenalene Derivatives as Receptor Ligands

Conformationally restricted **phenalene** derivatives have been synthesized and evaluated as ligands for melatonin receptors.^{[5][15]} These studies have provided valuable insights into the structure-activity relationships of melatonin receptor agonists and have demonstrated the potential of the **phenalene** scaffold in designing potent and selective receptor modulators.^[15]

The general workflow for the development of phenalenone-based therapeutic agents is depicted below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the development of phenalenone-based therapeutics.

Conclusion

The field of **phenalene** chemistry has grown from its early roots in natural product chemistry to a vibrant area of modern chemical research. The discovery of interstellar **phenalene** has further broadened its appeal. The unique stability of the phenalenyl radical, cation, and anion continues to inspire the development of novel materials with interesting electronic and magnetic properties. In the realm of drug development, the **phenalene** scaffold, particularly in the form of phenalenone derivatives, holds significant promise for applications in photodynamic therapy and as a template for the design of new receptor ligands. This guide has provided a comprehensive overview of the history, synthesis, and properties of **phenalenes**, with the aim of equipping researchers and scientists with the foundational knowledge to further advance this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The chemistry of the phenalenes - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. Phenalene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of interstellar phenalene (c-C₁₃H₁₀): A new piece in the chemical puzzle of PAHs in space | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of phenalene and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemistry of Phenalene: From Discovery to Contemporary Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1197917#discovery-and-history-of-phenalene-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com